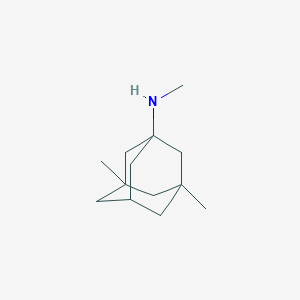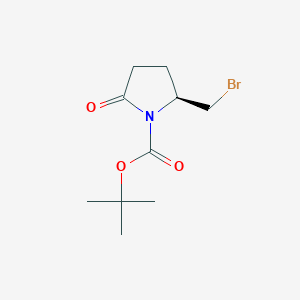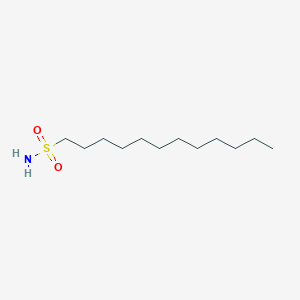
Dodecane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a dodecane chain. This compound is known for its surfactant properties, which make it useful in various industrial applications, including the chemical and textile industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecane-1-sulfonamide can be synthesized through the reaction of dodecane-1-sulfonyl chloride with ammonia or amines. The sulfonyl chloride is typically prepared by the photochemical sulfochlorination of dodecane using sulfuryl chloride under visible light . The reaction conditions often involve the use of ammonia gas and pressure to facilitate the transformation into the sulfonamide derivative .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of large-scale reactors where dodecane-1-sulfonyl chloride is reacted with ammonia or amines under controlled conditions. The process may include steps for purification, such as chromatographic separation, to obtain the desired sulfonamide product .
Chemical Reactions Analysis
Types of Reactions
Dodecane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Formation of dodecane-1-sulfonic acid.
Reduction: Formation of dodecane-1-amine.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Dodecane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the synthesis of other organosulfur compounds.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the formulation of detergents, corrosion inhibitors, and other industrial products.
Mechanism of Action
The mechanism of action of dodecane-1-sulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and interact with various enzymes and proteins, affecting their function. The pathways involved often include inhibition of specific enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfamethazine and sulfadiazine share the sulfonamide functional group and have similar antimicrobial properties.
Sulfonimidates: These compounds have a similar sulfur-nitrogen bond and are used in various chemical applications.
Uniqueness
Dodecane-1-sulfonamide is unique due to its long alkyl chain, which imparts distinct hydrophobic properties, making it an effective surfactant. This characteristic sets it apart from other sulfonamides and similar compounds .
Properties
CAS No. |
73945-38-7 |
|---|---|
Molecular Formula |
C12H27NO2S |
Molecular Weight |
249.42 g/mol |
IUPAC Name |
dodecane-1-sulfonamide |
InChI |
InChI=1S/C12H27NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H2,13,14,15) |
InChI Key |
COMFSPSZVXMTCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


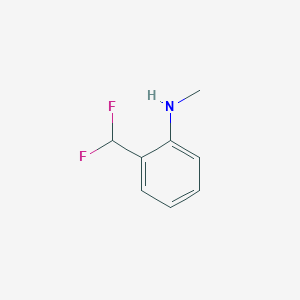

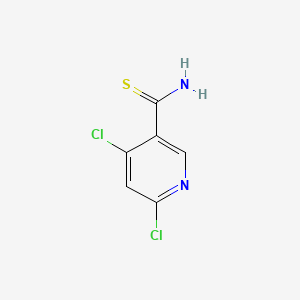
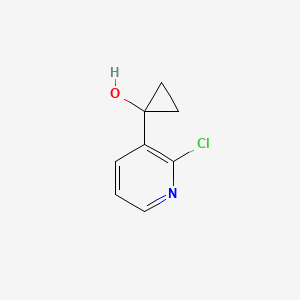
![3-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B13480563.png)
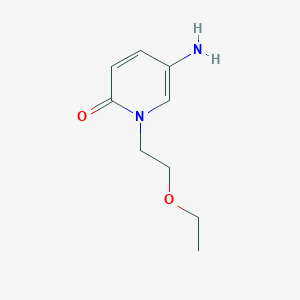
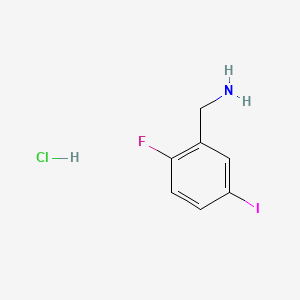

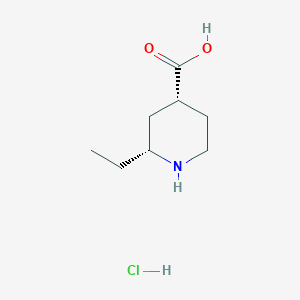

![1-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}ethan-1-one](/img/structure/B13480608.png)
